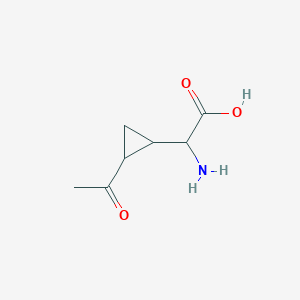
(2-Acetylcyclopropyl)(amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetylcyclopropyl)(amino)acetic acid is an organic compound that features a cyclopropyl group, an acetyl group, and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylcyclopropyl)(amino)acetic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with acetic anhydride to form the acetylated amine, which is then reacted with glycine to yield the target compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Acetylcyclopropyl)(amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-Acetylcyclopropyl)(amino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Acetylcyclopropyl)(amino)acetic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The amino acid moiety may interact with enzymes or receptors, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the acetyl and amino acid moieties.
Acetylglycine: Contains the acetyl and amino acid groups but lacks the cyclopropyl group.
Cyclopropylacetic acid: Features the cyclopropyl and acetic acid groups but lacks the amino group.
Uniqueness
(2-Acetylcyclopropyl)(amino)acetic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group imparts rigidity and strain, while the acetyl and amino acid moieties provide functional versatility.
Eigenschaften
CAS-Nummer |
733717-35-6 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-(2-acetylcyclopropyl)-2-aminoacetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3(9)4-2-5(4)6(8)7(10)11/h4-6H,2,8H2,1H3,(H,10,11) |
InChI-Schlüssel |
OVGRGXFLBQXWTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC1C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















